molecular formula C19H18O4 B11005810 5,7-Diethoxy-4-phenyl-chromen-2-one

5,7-Diethoxy-4-phenyl-chromen-2-one

Cat. No.: B11005810
M. Wt: 310.3 g/mol
InChI Key: LYRWQMWCLVQQMX-UHFFFAOYSA-N
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Description

5,7-Diethoxy-4-phenyl-chromen-2-one: is a synthetic organic compound belonging to the class of chromen-2-ones It is characterized by the presence of ethoxy groups at the 5th and 7th positions and a phenyl group at the 4th position of the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Diethoxy-4-phenyl-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,7-dihydroxy-4-phenyl-chromen-2-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5,7-Diethoxy-4-phenyl-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5,7-Diethoxy-4-phenyl-chromen-2-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be utilized in the development of new materials .

Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antioxidant, anti-inflammatory, or antimicrobial activities, making it a candidate for further investigation in drug discovery .

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may be investigated for its role in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for diverse applications in material science .

Mechanism of Action

The mechanism of action of 5,7-Diethoxy-4-phenyl-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties . Additionally, its interaction with cellular receptors could lead to anti-inflammatory or antimicrobial effects .

Comparison with Similar Compounds

  • 5,7-Dihydroxy-4-phenyl-chromen-2-one
  • 5,7-Dimethoxy-4-phenyl-chromen-2-one
  • 5,7-Dihydroxy-6-methoxy-2-(4-phenoxyphenyl)-chromen-4-one

Comparison: 5,7-Diethoxy-4-phenyl-chromen-2-one is unique due to the presence of ethoxy groups at the 5th and 7th positions, which can influence its chemical reactivity and biological activity. Compared to its dihydroxy and dimethoxy analogs, the ethoxy groups may enhance its solubility and stability under certain conditions .

Properties

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

5,7-diethoxy-4-phenylchromen-2-one

InChI

InChI=1S/C19H18O4/c1-3-21-14-10-16(22-4-2)19-15(13-8-6-5-7-9-13)12-18(20)23-17(19)11-14/h5-12H,3-4H2,1-2H3

InChI Key

LYRWQMWCLVQQMX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC

Origin of Product

United States

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